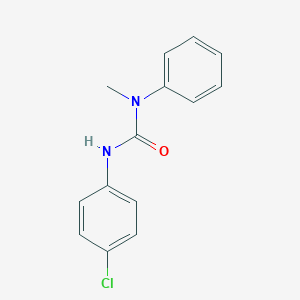

3-(4-Chlorophenyl)-1-methyl-1-phenylurea

Beschreibung

3-(4-Chlorophenyl)-1-methyl-1-phenylurea is a urea derivative characterized by a 4-chlorophenyl group attached to the urea backbone, along with methyl and phenyl substituents on the nitrogen atoms. The 4-chlorophenyl moiety is a common feature in agrochemicals and pharmaceuticals, often enhancing stability and bioactivity through hydrophobic interactions and electron-withdrawing effects.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-methyl-1-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUINGYNEXZJZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200052 | |

| Record name | Urea, N'-(4-chlorophenyl)-N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52072-95-4 | |

| Record name | Urea, N'-(4-chlorophenyl)-N-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052072954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(4-chlorophenyl)-N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)-1-methyl-1-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Conventional Synthesis Using Dimethylamine Hydrochloride

The primary method involves suspending dimethylamine hydrochloride (318 mg, 3.90 mmol) in tetrahydrofuran (5 mL) under argon, followed by dropwise addition of 4-chlorophenyl isocyanate (500 mg, 3.25 mmol) in tetrahydrofuran. After stirring for 20 minutes, N-methylmorpholine (657 mg, 6.51 mmol) is introduced to scavenge HCl, facilitating the reaction at 20°C for 16 hours. Workup includes aqueous extraction, dichloromethane washes, and recrystallization to yield 504 mg (78%) of crystalline product.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Temperature | 20°C |

| Reaction Time | 16 hours |

| Base | N-methylmorpholine |

| Yield | 78% |

Deuteration Methods for Isotopic Labeling

Deuterated 3-(4-chlorophenyl)-1,1-dimethylurea (telvar-D6) is synthesized using dimethylamine-D6 hydrochloride (342 mg, 3.90 mmol) and 4-chlorophenyl isocyanate in chloroform. Pyridine (515 mg, 6.51 mmol) replaces N-methylmorpholine as the base, with a reaction yield of 80%. The deuterated product exhibits identical chromatographic behavior to the non-deuterated analog but distinct NMR spectral features due to isotopic substitution.

Optimization of Reaction Conditions

Solvent Selection

Tetrahydrofuran and chloroform are preferred for their ability to solubilize both amine and isocyanate components. Polar aprotic solvents like tetrahydrofuran enhance reaction rates by stabilizing ionic intermediates, while chloroform minimizes side reactions in deuteration protocols.

Role of Bases

N-methylmorpholine and pyridine are critical for neutralizing HCl generated during the reaction. Pyridine’s higher basicity (pKa = 5.21) compared to N-methylmorpholine (pKa = 7.41) makes it preferable in deuteration reactions, where proton exchange must be minimized.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The non-deuterated product exhibits distinct signals in NMR (CDCl, 400 MHz): δ 7.32 (m, 2H), 7.22 (m, 2H), 6.38 (brs, 1H), and 3.01 (s, 6H). The deuterated analog shows attenuation of methyl proton signals, confirming successful isotopic substitution.

Recrystallization and Purity

Recrystallization from dichloromethane or chloroform yields products with >98% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | THF | N-methylmorpholine | 78 | 98.5 |

| Deuteration | Chloroform | Pyridine | 80 | 99.1 |

The deuteration method marginally outperforms the conventional route in yield and purity, likely due to reduced side reactions in chloroform .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Chlorophenyl)-1-methyl-1-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides under the influence of oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-1-methyl-1-phenylurea has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Urea Derivatives

Monolinuron (3-(4-Chlorophenyl)-1-methoxy-1-methylurea)

- Structure : Differs from the target compound by a methoxy group replacing the phenyl substituent.

- Key Features : The methoxy group increases polarity compared to the phenyl group, altering solubility and environmental persistence.

- Application : Widely used as a herbicide for broadleaf weed control in crops .

Acrylate-Based Derivatives

- Examples : 3-(4-Chlorophenyl)acrylic acids (4a,b) and acrylate esters (5a–i) .

- Key Features : Acrylate esters retain the 4-chlorophenyl group but replace urea with α,β-unsaturated carbonyl systems.

- Comparison : The urea group’s hydrogen-bonding capacity may offer distinct biological interactions compared to acrylates’ electrophilic reactivity.

Halogen-Substituted Enones

- Examples : (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) .

- Key Features: Enone systems with conjugated π-bonds and hydroxyl groups enable redox activity and radical scavenging.

- Study Findings : DFT analyses revealed strong electronic delocalization and stability, critical for antioxidant or cytotoxic behavior.

- Comparison : The urea backbone in the target compound lacks conjugated π-systems but may exhibit stronger hydrogen-bonding interactions.

Indole-Thiazole Hybrids

- Examples : 3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-p-tolyl-1H-pyrazol-5-yl)-1H-indole (Compound 114) .

- Key Features : Indole and thiazole rings enhance aromatic stacking and heteroatom-mediated binding.

- Activity : Exhibited potent antioxidant activity (comparable to ascorbic acid) due to electron-donating groups (e.g., OCH3, CH3) .

- Comparison : The simpler urea structure may lack the multi-ring complexity required for high antioxidant efficacy but offers synthetic accessibility.

Data Table: Structural and Functional Comparisons

Key Research Findings

- Substituent Effects: Methoxy (Monolinuron) vs. phenyl groups (target compound) modulate lipophilicity and bioactivity. Phenyl substituents may enhance membrane permeability but reduce aqueous solubility .

- Functional Group Impact: Urea derivatives prioritize hydrogen bonding, while acrylates and enones rely on electrophilic or redox-driven mechanisms .

- Structural Complexity : Multi-ring systems (e.g., indole-thiazole hybrids) outperform simpler structures in antioxidant activity but require complex synthesis .

Notes

- Limitations : Direct biological data for this compound are absent in the evidence; comparisons are inferred from structural analogs.

- SAR Insights : Electron-withdrawing groups (e.g., Cl) on aromatic rings enhance stability, while nitrogen substituents dictate application scope (herbicidal vs. pharmaceutical).

Biologische Aktivität

3-(4-Chlorophenyl)-1-methyl-1-phenylurea, commonly referred to as a phenylurea derivative, has garnered significant attention in the fields of herbicide research and environmental bioremediation due to its biological activity and ecological implications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its urea functional group linked to a chlorophenyl moiety. Its chemical formula is , and it is known for its role as a herbicide, particularly in controlling annual and perennial weeds.

Biological Activity

Mechanism of Action:

The primary mechanism through which this compound exerts its biological effects involves the inhibition of photosynthesis in target plants. This inhibition occurs through interference with the electron transport chain in chloroplasts, leading to reduced energy production essential for plant growth.

Toxicological Effects:

Research indicates that phenylurea herbicides, including this compound, exhibit relatively low acute toxicity to mammals compared to their effects on plants and aquatic organisms. However, metabolites such as 3,4-dichloroaniline (3,4-DCA), produced during the degradation of these compounds, can exhibit higher toxicity levels than the parent compound itself .

Ecotoxicological Studies

A series of ecotoxicological assessments have been conducted to evaluate the impact of this compound on various ecosystems:

Case Studies

1. Bioremediation Applications:

Ochrobactrum anthropi CD3 has been identified as a promising agent for the bioremediation of soils contaminated with phenylurea herbicides. In controlled experiments, this bacterial strain demonstrated the ability to degrade significant amounts of diuron (a related phenylurea) within days, effectively reducing soil toxicity levels .

2. Metabolite Toxicity Assessment:

Research has shown that metabolites like 3,4-DCA are more ecotoxicologically potent than their parent compounds. In studies involving soil and water samples contaminated with diuron and its metabolites, it was found that while the parent compounds exhibited low toxicity, their degradation products posed significant risks to aquatic life and soil health .

Summary of Findings

The biological activity of this compound is multifaceted, impacting both agricultural practices and environmental health. While effective as a herbicide, its potential for toxicity—especially through its metabolites—raises concerns about long-term ecological effects. Ongoing research into bioremediation strategies highlights the importance of understanding these compounds' environmental impacts and developing effective management practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.